

PKR-IN-C51: Technical Comparison & Application Guide

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Compound of Interest

Compound Name: *PKR-IN-C51*
CAS No.: *1314594-23-4*
Cat. No.: *B610124*

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Executive Summary & Compound Identity

PKR-IN-C51 is a second-generation, ATP-competitive inhibitor of the double-stranded RNA-dependent protein kinase (PKR). Distinct from the widely used Imidazolo-oxindole C16, C51 is a bis-indole pyrimidine derivative identified through statistical modeling and virtual screening of over 5 million compounds.

It is primarily utilized in immunological research—specifically within macrophage biology—due to its ability to inhibit intracellular PKR activation without the overt cytotoxicity sometimes associated with high-potency alternatives.

Feature	Technical Specification
Common Name	PKR-IN-C51 (Compound 51)
Chemical Name	N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine
CAS Number	1314594-23-4
Molecular Weight	367.45 g/mol
Target	Protein Kinase R (PKR/EIF2AK2)
Binding Mode	ATP-Competitive (Reversible)
Primary IC50	~9 μ M (Cell-based, Macrophages)

Comparative Analysis: C51 vs. Standard Inhibitors

Researchers often default to C16 or 2-Aminopurine (2-AP). However, C51 offers a distinct profile, particularly regarding solubility and cell viability in specific myeloid lineages.

Performance Matrix

The following data aggregates findings from Bryk et al. (2011) and subsequent host-directed therapy reviews.

Parameter	PKR-IN-C51	Imidazolo-oxindole C16	2-Aminopurine (2-AP)
Potency (IC50)	Moderate (~9 μ M)	High (~210 nM)	Low (~1-10 mM)
Specificity	High for PKR in macrophage models; lower general kinase selectivity than C16.	High specificity for PKR; some off-target CDK inhibition.	Very Low (inhibits multiple kinases).
Cell Toxicity	Low (No evident toxicity at effective dose in primary macrophages).	Moderate (Can induce apoptosis at high concentrations).	High (Cytotoxic at effective mM doses).
Primary Utility	Macrophage immunometabolism; Host-Directed Therapy (TB/Viral).	Neuroprotection; General viral replication inhibition.	General translation control (historical).
Solubility	DMSO (>10 mM); limited aqueous solubility.	DMSO; poor aqueous solubility.	Water soluble (moderate).

Expert Insight: When to Choose C51?

- Choose C51 if you are working with primary macrophages or sensitive immunological cell lines where the cytotoxicity of C16 might confound inflammatory cytokine readouts.
- Choose C16 if you require maximal potency for total pathway shutdown in robust cell lines (e.g., HeLa, HEK293) or in vivo neuroprotection models.

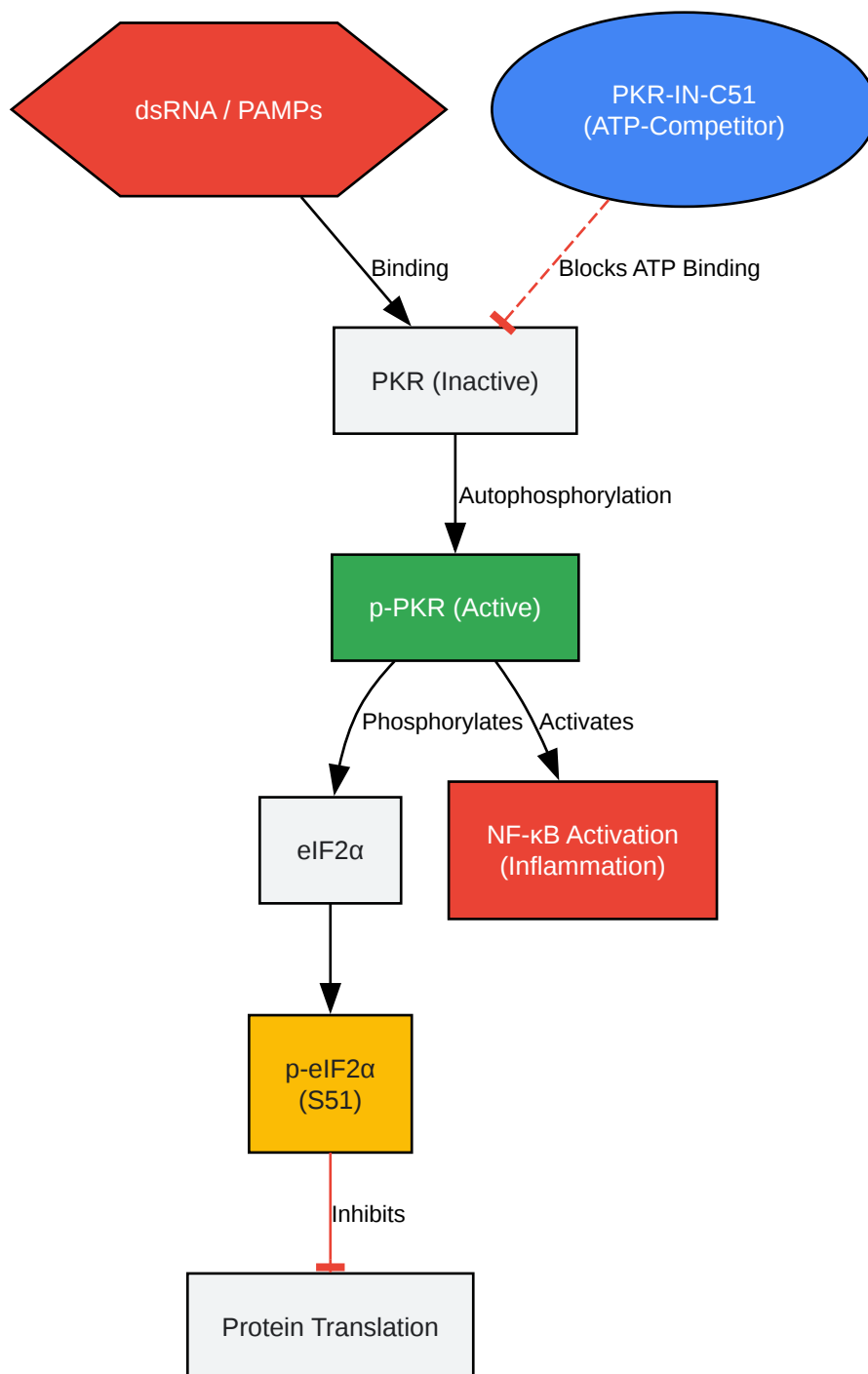
Mechanistic Action & Signaling Pathway

PKR-IN-C51 functions by occupying the ATP-binding pocket of the PKR kinase domain, preventing the autophosphorylation required for activation. This blockade halts the downstream phosphorylation of eIF2

, thereby restoring protein translation and modulating the NF-

B inflammatory response.

Pathway Visualization (Graphviz)



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Figure 1: Mechanism of Action. C51 competitively inhibits the ATP-binding step, preventing PKR autophosphorylation and subsequent eIF2

-mediated translational arrest.

Experimental Protocols

The following protocol is derived from the foundational study by Bryk et al. (2011) and adapted for modern reproducibility.

Protocol A: Inhibition of PKR in Primary Macrophages

Objective: Prevent dsRNA-induced PKR activation and downstream cytokine release.

Reagents:

- Cell Model: Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells.
- Inhibitor: **PKR-IN-C51** (Stock: 10 mM in DMSO).
- Stimulant: Poly(I:C) (Synthetic dsRNA analog).

Step-by-Step Workflow:

- Seeding: Plate macrophages at

cells/well in 6-well plates. Allow adherence for 12 hours.
- Pre-treatment (Critical Step):
 - Replace media with fresh DMEM containing 10 μ M **PKR-IN-C51**.
 - Note: A dose-response curve (1 μ M – 20 μ M) is recommended for new cell lines.
 - Incubate for 1 hour at 37°C. This pre-incubation ensures the inhibitor occupies the ATP pocket before the kinase is challenged.
- Stimulation:
 - Add Poly(I:C) to the media (final concentration 10–25 μ g/mL) without removing the inhibitor.
 - Incubate for 4–6 hours.

- Lysis & Analysis:
 - Wash cells 2x with ice-cold PBS containing phosphatase inhibitors.
 - Lyse in RIPA buffer.
 - Western Blot Targets:
 - p-PKR (Thr446): Should be significantly reduced/absent in C51 treated cells.
 - p-eIF2
(Ser51): Downstream marker of efficacy.
 - Total PKR/eIF2
: Loading controls.

Protocol B: Host-Directed Therapy Screening (TB/Viral)

Context: C51 is identified as a "Host-Directed Therapeutic" candidate.^[1]

- Infection: Infect macrophages with *M. tuberculosis* or viral vector (MOI 1-10).
- Treatment: Treat with C51 (5–10 μ M) 2 hours post-infection.
- Readout: Measure intracellular bacterial load (CFU) or viral titer at 24h and 48h.
 - Expected Outcome: Inhibition of PKR often enhances autophagic flux or reduces viral protein synthesis dependence, leading to reduced pathogen burden.

Critical Limitations & Troubleshooting

While useful, **PKR-IN-C51** has limitations documented in the literature:

- Unknown Specificity Profile: Unlike C16, which has been profiled against large kinase panels, the full "kinome" selectivity of C51 is less characterized. Reviews in cardiovascular applications highlight this "unknown specificity" as a hurdle for in vivo drug development.

- Potency Gap: With an IC50 of ~9 μ M, C51 is significantly less potent than C16 (IC50 ~210 nM). It is not suitable for experiments requiring nanomolar sensitivity.
- Batch Variability: As a bis-indole, the compound can be light-sensitive. Store stocks at -80°C in opaque aliquots.

References

- Bryk, R., Wu, K., Raimundo, B. C., et al. (2011).[2] Identification of new inhibitors of protein kinase R guided by statistical modeling.[1][2][3][4][5] *Bioorganic & Medicinal Chemistry Letters*, 21(13), 4108–4114.[2]
 - Significance: The primary discovery paper defining "Compound 51", its structure, and its efficacy in primary macrophages.
- Hawn, T. R., Matheson, A. I., Maley, S. N., & Vandal, O. (2013).[1] Host-Directed Therapeutics for Tuberculosis: Can We Harness the Host? *Microbiology and Molecular Biology Reviews*, 77(4), 608–627.
 - Significance: Cites Compound 51 as a potential host-directed therapeutic agent for manipul
- Dhar, A. (2017). The Role of PKR as a Potential Target for Treating Cardiovascular Diseases. [6] *Current Cardiology Reviews*, 13(1), 28–31.
 - Significance: Provides a critical review of PKR inhibitors, noting the specificity limitations of Compound 51 in broader systemic applic

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Sources

- 1. journals.asm.org [journals.asm.org]
- 2. [nigel duffy - Google Scholar](#) [scholar.google.com]

- [3. Evidence for dispensability of protein kinase R in host control of tuberculosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Frontiers | Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1 \[frontiersin.org\]](#)
- [5. tandfonline.com \[tandfonline.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
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